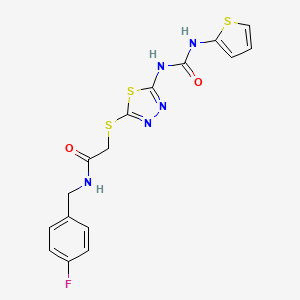

N-(4-fluorobenzyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(4-fluorobenzyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative featuring two critical substituents:

- A 4-fluorobenzyl group attached via a thioether linkage to the thiadiazole ring.

- A thiophen-2-yl ureido moiety at the 5-position of the thiadiazole core.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2S3/c17-11-5-3-10(4-6-11)8-18-12(23)9-26-16-22-21-15(27-16)20-14(24)19-13-2-1-7-25-13/h1-7H,8-9H2,(H,18,23)(H2,19,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMYHCJIOGZIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 1172739-41-1) is a complex organic compound that incorporates multiple heterocyclic structures, particularly thiadiazole and thiophene moieties. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and other therapeutic effects.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. The presence of fluorine and sulfur atoms in its structure enhances its biological activity through various mechanisms.

1. Antimicrobial Activity

Compounds containing thiadiazole and thiophenyl groups have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole can inhibit the growth of various bacterial strains. For instance, studies have shown that similar thiadiazole derivatives exhibit notable activity against pathogens like Xanthomonas oryzae and Fusarium graminearum .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 51m | X. oryzae | 56% at 100 μg/mL |

| 50a-p | Fusarium | Noteworthy effects |

2. Anticancer Potential

This compound has shown promising results in anticancer assays. Compounds with similar structural motifs have been synthesized and tested against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For example, derivatives have been reported to exhibit IC50 values significantly lower than standard treatments like cisplatin .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| 20b | HepG-2 | 3.3 | Cisplatin |

| 20b | A-549 | 34.71 | Cisplatin |

3. Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural modifications. Variations in substituents can lead to different levels of potency against specific biological targets. For instance, the introduction of various functional groups at specific positions on the thiadiazole ring can enhance or diminish antimicrobial and anticancer activities .

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of thiadiazole derivatives for their biological activities:

- Synthesis and Evaluation : A series of new thiadiazole compounds were synthesized from hydrazine-carbodithioate derivatives and evaluated for their in vitro activities against cancer cell lines . These studies utilized molecular docking to predict binding interactions with target proteins.

- Antitumor Studies : In vitro studies indicated that certain thiadiazole derivatives exhibited significant antitumor activity against breast cancer cell lines compared to established chemotherapeutics .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antibacterial properties. The following table summarizes the antibacterial efficacy of N-(4-fluorobenzyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 300 µg/mL |

These results indicate that the compound's structural characteristics contribute to its antibacterial potency, especially against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound also exhibits antifungal properties. Studies have shown significant inhibition of fungal strains such as:

- Aspergillus niger

- Candida albicans

The effectiveness is often linked to the presence of electron-withdrawing groups on the aromatic rings, enhancing the compound's ability to disrupt fungal cell membranes .

Anticancer Activity

This compound has been evaluated for its anticancer potential through in vitro studies. The following table illustrates its cytotoxic effects against various cancer cell lines:

| Cell Line | Compound Concentration | Observed Effect |

|---|---|---|

| A549 (lung cancer) | 100 nM - 1 mM | Significant reduction in cell viability |

| T47D (breast cancer) | 100 nM - 1 mM | Induced apoptosis in cancer cells |

These findings suggest that structural modifications, particularly halogen substitutions, can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural components:

Substituent Effects : The presence of fluorine and other electronegative atoms has been correlated with increased potency against bacteria and cancer cells.

Thiadiazole Ring Modifications : Variations at the 5-position of the thiadiazole ring significantly impact biological activity. For instance, introducing electron-withdrawing groups enhances antibacterial effects .

Antibacterial Efficacy

A comparative study on a series of thiadiazole derivatives revealed that those with para-substituted groups exhibited superior antibacterial properties compared to ortho or meta counterparts. The most effective compound had an MIC value lower than standard antibiotics like ampicillin .

Anticancer Screening

In a study utilizing MTT assays on multiple cancer cell lines, derivatives containing fluorinated phenyl groups demonstrated enhanced cytotoxicity compared to non-fluorinated analogs. This indicates that fluorination may play a critical role in developing effective anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physical Properties

The target compound’s 4-fluorobenzyl and thiophen-2-yl ureido groups distinguish it from related derivatives. Key comparisons include:

Table 1: Substituent Effects on Physical Properties

Key Observations:

- Halogenated Benzyl Groups: Chloro- or fluorobenzyl substituents (e.g., 5j in ) typically yield solids with moderate melting points (130–140°C), suggesting enhanced crystallinity compared to non-halogenated analogs like 5h (benzyl group, 133–135°C) .

- Ureido Modifications : Thiophen-2-yl ureido (target compound) vs. phenylureido (4g, ) may influence solubility and bioavailability due to thiophene’s aromaticity and electron-rich nature .

Antiproliferative and Apoptotic Effects

- Compounds 3 and 8 (): These derivatives with 4-nitrophenylamino and nitrobenzothiazole groups exhibited strong Akt inhibition (86–92%) and apoptosis induction in glioma cells. Docking studies attributed activity to π-π interactions and H-bonding .

- Compounds 4g–4j () : Benzothiazole-thiadiazole hybrids with arylureido groups demonstrated antiproliferative effects, though activities varied with substituents. For example, 4j (4-chlorophenylureido) showed lower activity than 4g (phenylureido), suggesting electron-withdrawing groups may reduce efficacy .

However, the absence of nitro groups (as in ) may limit electron-deficient interactions .

Antimicrobial Potential

- Compounds 5c–5d () : Thiadiazole-thiadiazine hybrids with 4-methylbenzyl or 4-chlorobenzyl groups showed moderate antimicrobial activity (67–69% yield). The chloro-substituted derivative (5d) had a higher melting point (179–181°C), indicating greater stability .

- Target Compound : The 4-fluorobenzyl group may offer similar stability and bioactivity, as fluorine’s electronegativity often enhances membrane penetration in antimicrobial agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including thiadiazole ring formation, thioether linkage, and ureido functionalization. Critical parameters include:

- Temperature control : Reactions are typically conducted under reflux conditions (e.g., 80–100°C) to balance reactivity and stability of intermediates .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Catalysts : Use of potassium carbonate or sodium azide as bases improves reaction efficiency in nucleophilic substitutions .

- Purification : Column chromatography or recrystallization is essential to isolate the final product with ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : A combination of spectroscopic and analytical techniques is required:

- 1H/13C NMR : Assign peaks for the fluorobenzyl (δ 4.5–5.0 ppm, singlet) and thiophene (δ 6.8–7.5 ppm, multiplet) groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) matching the theoretical molecular weight .

- IR spectroscopy : Confirm presence of amide (1650–1700 cm⁻¹) and urea (3200–3400 cm⁻¹) functional groups .

- Elemental analysis : Validate C, H, N, S, and F content within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Prioritize assays aligned with structural analogs’ known activities (e.g., kinase inhibition, antimicrobial effects):

- Enzyme inhibition : Screen against VEGFR-2 or BRAF kinase (IC50 determination via fluorescence-based assays) .

- Antimicrobial testing : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?

- Methodological Answer : Focus on modifying substituents while retaining the thiadiazole-thioacetamide core:

- Thiophene urea group : Replace thiophene with furan or pyridine to alter electronic effects and hydrogen bonding .

- Fluorobenzyl moiety : Introduce electron-withdrawing groups (e.g., nitro) to enhance target binding .

- Thioether linker : Substitute sulfur with selenium to modulate redox activity .

Example SAR Data :

| Substituent (R) | VEGFR-2 IC50 (nM) | LogP |

|---|---|---|

| Thiophen-2-yl | 12.3 | 3.2 |

| 4-Fluorophenyl | 18.7 | 3.5 |

| 4-Methoxyphenyl | 45.9 | 2.8 |

| Source: Adapted from kinase inhibition studies in |

Q. What strategies resolve contradictions in spectral data during characterization?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR splitting or missing MS peaks) via:

Q. How can mechanistic studies elucidate its interaction with biological targets?

- Methodological Answer : Combine computational and experimental approaches:

- Molecular docking : Use AutoDock Vina to model binding poses in VEGFR-2’s ATP-binding pocket (PDB: 4AG8) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .

- Mutagenesis assays : Identify critical residues (e.g., Lys868 in VEGFR-2) via site-directed mutagenesis .

Q. What formulation challenges arise due to its poor aqueous solubility, and how can they be mitigated?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes .

- Nanoformulation : Develop liposomal carriers (e.g., DOPC:Cholesterol) to improve bioavailability .

- Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.